molecular formula C20H27N3O3 B7979799 Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate

Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate

Cat. No.: B7979799
M. Wt: 357.4 g/mol
InChI Key: JOTRGYDILFCOFW-UHFFFAOYSA-N
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Description

Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate: is a complex organic compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with α-haloketones. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the isoxazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted isoxazoles and piperazines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid

  • (5-methyl-3-phenyl-4-isoxazolyl)methylamine

  • 3-Isopropylisoxazol-5-yl)methylamine

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which can lead to distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-3-(4-methylpiperazin-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-15-18(19(21-26-15)16-7-5-4-6-8-16)13-17(20(24)25-3)14-23-11-9-22(2)10-12-23/h4-8,17H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTRGYDILFCOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)CC(CN3CCN(CC3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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